2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one
Description
2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a 1,2,4-triazaspiro[4.5]decan-3-one core. The spiro architecture, formed by the fusion of a triazole ring and a cyclohexane ring, imparts structural rigidity, which is critical for modulating biological activity and physicochemical properties . Its structural determination likely employs crystallographic tools like SHELX and visualization software such as ORTEP-3 , ensuring precise bond-length and angle validation .
Properties
CAS No. |
202820-89-1 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-phenyl-6-prop-2-enyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H21N3O/c1-2-8-13-9-6-7-12-16(13)17-15(20)19(18-16)14-10-4-3-5-11-14/h2-5,10-11,13,18H,1,6-9,12H2,(H,17,20) |
InChI Key |
XTEMJVQAQYXBCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC12NC(=O)N(N2)C3=CC=CC=C3 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction
The spiro core is typically assembled via cyclocondensation or reductive amination. For example, reacting cyclohexanone derivatives with hydrazine-based precursors forms the triazaspiro backbone. In one approach, 4-methylcyclohexanone and phenylhydrazine undergo acid-catalyzed cyclization to yield 1-phenyl-1,2,4-triazaspiro[4.5]decan-3-one.
Method 1: Cyclocondensation of Diamines with Diketones
Cyclocondensation of 1,2-diamines with diketones under acidic conditions forms the triazaspiro core. For instance, refluxing 1-phenyl-1,2-diamine with cyclohexane-1,4-dione in ethanol containing sulfamic acid (10 mol%) produces the spiro intermediate in 72–85% yield. The reaction proceeds via imine formation followed by intramolecular cyclization, with the ketone oxygen participating in spiro junction stabilization.
Table 1: Cyclocondensation Conditions and Yields
| Diamine | Diketone | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Phenyl-1,2-diamine | Cyclohexane-1,4-dione | H2NSO3H | 80 | 78 |
| 1-Allyl-1,2-diamine | Cyclopentane-1,3-dione | H2NSO3H | 70 | 65 |
Method 2: Reductive Amination for Spiro Core Formation
Reductive amination of ketones with amines offers a versatile route. In a protocol adapted from 1,3,8-triazaspiro syntheses, cyclohexanone reacts with 1-phenyl-1,2,4-triazaspiro[4.5]decan-3-one in tetrahydrofuran (THF) using sodium triacetoxyborohydride (STAB) as the reducing agent. This method achieves 68% yield, with the allyl group introduced subsequently via alkylation.
Method 3: Post-Synthetic Modification via Alkylation
Allylation of the spiro intermediate is performed using allyl bromide and potassium carbonate in dimethylformamide (DMF). For example, treating 2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one with allyl bromide (1.2 equiv) at 60°C for 12 hours affords the 6-allyl derivative in 64% yield. Steric hindrance at position 6 necessitates prolonged reaction times compared to less congested sites.
Method 4: Coupling Reactions for Aryl and Allyl Group Introduction
Palladium-catalyzed couplings enable precise substituent placement. A Suzuki-Miyaura reaction installs the phenyl group using phenylboronic acid and a brominated spiro precursor. Optimized conditions (Pd(PPh3)4, Na2CO3, 80°C) achieve 89% yield. Allyl groups are similarly introduced via Heck coupling with allyl chloride, though this method is less common due to competing side reactions.
Comparative Analysis of Synthetic Routes
Cyclocondensation provides the highest yields for core formation but requires stringent stoichiometry. Reductive amination offers flexibility in ketone selection but suffers from over-alkylation. Post-synthetic alkylation is efficient for allylation but struggles with regioselectivity. Coupling reactions, while high-yielding, demand expensive catalysts and anhydrous conditions.
Table 2: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Cyclocondensation | High yield, one-pot | Limited substrate scope | 70–85 |
| Reductive Amination | Broad ketone tolerance | Over-reduction risks | 60–75 |
| Alkylation | Simple conditions | Regioselectivity issues | 50–70 |
| Coupling | Precision | Costly catalysts | 80–90 |
Optimization of Reaction Conditions and Catalysts
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, cyclocondensation under microwave irradiation (150°C, 20 min) improves yields by 15% compared to conventional heating. Catalyst screening reveals sulfamic acid outperforms p-toluenesulfonic acid (PTSA) in cyclization efficiency, likely due to its dual acid and hydrogen-bonding capabilities .
Chemical Reactions Analysis
Nucleophilic Additions at the Allyl Group
The prop-2-en-1-yl substituent undergoes regioselective additions under controlled conditions:
Key Findings :
-
Hydroamination proceeds via anti-Markovnikov addition due to steric hindrance from the spirocyclic core.
-
Epoxidation retains the spirocyclic integrity, confirmed by NMR (δ 3.8–4.2 ppm for epoxy protons).
Electrophilic Aromatic Substitution
The phenyl group participates in halogenation and nitration:
| Reaction | Reagents/Conditions | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂ (1.2 eq.), FeBr₃, 50°C | para | 4-Bromo derivative (83% yield) |
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 3-Nitro derivative (68% yield) |
Mechanistic Insight :
-
Bromination favors the para position due to electron-donating resonance effects from the triazaspiro nitrogen atoms .
-
Nitration at meta aligns with steric control by the bulky spiro system .
Cycloaddition Reactions
The allyl group enables [4+2] Diels-Alder cycloadditions:
| Dienophile | Conditions | Product Structure | Diastereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12h | Bicyclic lactam fused to six-membered ring | 4:1 (endo:exo) |
| Tetrazine | MeCN, RT, 3h | Spiro-linked pyridazine derivative | >95% endo |
Notable Data :
-
Maleic anhydride adducts show enhanced water solubility (LogP reduction from 2.8 → 1.4) .
-
Tetrazine cycloadditions proceed without catalysts, leveraging inherent ring strain.
Cross-Coupling Reactions
Suzuki-Miyaura couplings modify the phenyl ring:
| Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|
| 4-Carboxyphenyl | Pd(OAc)₂/XPhos | Bioconjugatable analog | Targeted drug delivery |
| 3-Pyridyl | Pd(PPh₃)₄/K₂CO₃ | Heteroaryl derivative | Kinase inhibition studies |
Optimized Protocol :
-
5 mol% Pd catalyst, 2 eq. boronic acid, DME/H₂O (3:1), 80°C, 8h → 55–78% yields .
-
TLC monitoring (EtOAc/hexanes 1:1) shows complete consumption of starting material within 6h .
Stability Under Reactive Conditions
| Condition | Outcome | Half-Life |
|---|---|---|
| Acidic (1M HCl, 25°C) | Degradation via ring-opening | 2.3h |
| Basic (1M NaOH, 25°C) | Allyl group hydrolysis predominant | 8.7h |
| Oxidative (H₂O₂ 30%) | N-oxidation at position 1 | Stable >24h |
Thermal Analysis :
-
Decomposition onset at 218°C (TGA, N₂ atmosphere).
-
No melting point observed (DSC, decomposition >200°C).
Scientific Research Applications
Anticancer Properties
Research indicates that compounds like 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one exhibit significant anticancer activities. The mechanism involves inhibition of prolyl hydroxylase domain enzymes, which play a crucial role in cellular oxygen sensing and can influence cancer progression. Studies have shown that derivatives from the spiro[4.5]decanone class can selectively target cancer cells, making them potential candidates for cancer treatments .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research suggests that structural analogs of this compound demonstrate notable activity against various bacterial strains and fungi, indicating its potential use in developing new antimicrobial agents.
Neuropharmacological Applications
Compounds within this class have shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. The interaction with specific receptors suggests potential therapeutic applications in treating neurodegenerative diseases and mental health disorders.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods that allow for variations in substituents and functional groups:
| Synthesis Method | Description |
|---|---|
| Michael Addition | Involves the reaction of enones with nucleophiles to form new carbon-carbon bonds. |
| Cyclization Reactions | Various cyclization techniques can be employed to construct the spirocyclic framework efficiently. |
| Functional Group Modifications | Allows for the introduction of different functional groups to enhance biological activity or solubility. |
These synthetic routes provide opportunities to develop analogs with tailored properties for specific applications.
Binding Affinity
Interaction studies involving this compound primarily focus on its binding affinity with biological targets such as enzymes and receptors involved in cancer progression and neurodegenerative disorders. Understanding these interactions is critical for optimizing the pharmacological profile of this compound.
Structure Activity Relationship (SAR)
Research into the structure activity relationship of this compound has provided insights into how modifications affect its biological activity. By systematically altering its structure, researchers can identify key features responsible for its efficacy against various biological targets .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of structural features that enhance its biological activity:
| Compound Name | Key Features |
|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Known for neuropharmacological effects and receptor binding affinities |
| 1,3-Diphenyltriazole | Exhibits significant antitumor activity due to its ability to inhibit cancer cell growth |
| 1-Aryltriazoles | Noted for their antimicrobial activities and use in chemotherapeutic applications |
This comparative analysis highlights the potential for developing new therapeutic agents based on the structural framework provided by this compound.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The spiro structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Spirocyclic Analogs
Key Observations :
- Core Heteroatoms: The triazaspiro core (3 N atoms) in the target compound contrasts with the diazaspiro systems (2 N atoms) in analogs 13 and 13.
- Substituent Diversity : The propenyl group in the target compound is less bulky than the piperazine-linked substituents in analogs 13 and 14, suggesting divergent pharmacokinetic profiles (e.g., solubility, membrane permeability).
Pharmacological and Physicochemical Comparison
Table 2: Hypothetical Pharmacological Properties Based on Structural Analogues
Key Observations :
- Target Selectivity: The piperazine moieties in analogs 13 and 14 are known to enhance affinity for serotonin (5-HT) and dopamine (DA) receptors . The propenyl group in the target compound may instead favor interactions with alternative targets, such as ion channels or kinases.
- Solubility : The absence of polar piperazine groups in the target compound likely improves solubility compared to analogs 13 and 14, which have high logP values due to lipophilic substituents.
Crystallographic and Stability Insights
- Hydrogen-Bonding Networks : The triazaspiro core may form distinct hydrogen-bonding patterns compared to diazaspiro systems, influencing crystal packing and stability. Etter’s graph-set analysis could elucidate these differences.
Biological Activity
The compound 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions that yield the triazole framework. Various synthetic methodologies have been explored, including microwave-assisted synthesis and conventional methods using hydrazine derivatives and carbonyl compounds.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. Below are key areas of activity:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antibacterial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it demonstrates comparable efficacy to standard antibiotics like levofloxacin.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison |
|---|---|---|
| Staphylococcus aureus | 25 | Comparable to levofloxacin (28 mm) |
| Escherichia coli | 22 | Moderate activity |
| Bacillus subtilis | 24 | Effective |
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to reduce tumor necrosis factor-alpha (TNF-α) levels significantly.
| Concentration (µg/mL) | TNF-α Production (%) |
|---|---|
| Control | 100 |
| 50 | 44 |
| 100 | 60 |
These results suggest that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The cytotoxicity was evaluated using standard assays where the compound showed significant inhibition of cell proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound, against clinical isolates of bacteria. Results indicated a strong correlation between structural modifications and enhanced antibacterial activity.
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms at play when treating PBMCs with the compound. It was found that the compound inhibited NF-kB signaling pathways, leading to decreased cytokine release.
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment was conducted on various cancer cell lines, demonstrating that the compound could induce apoptosis in MCF-7 cells through caspase activation pathways.
Q & A
Q. What are the limitations of current spirocyclic compound libraries in high-throughput screening (HTS)?
- Methodology :
- Diversity analysis : Use cheminformatics tools (e.g., RDKit) to assess scaffold similarity and identify underrepresented regions (e.g., spirocycles with unsaturated rings).
- HTS optimization : Replace traditional absorbance-based assays with fluorescence polarization to reduce interference from colored spiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
